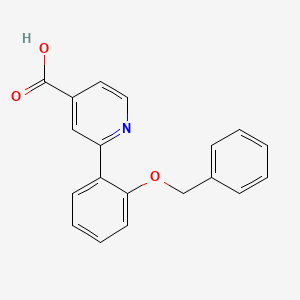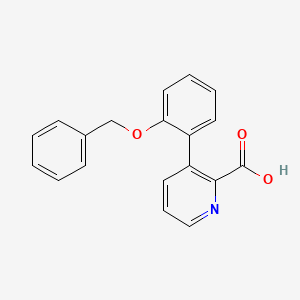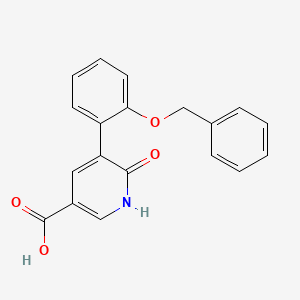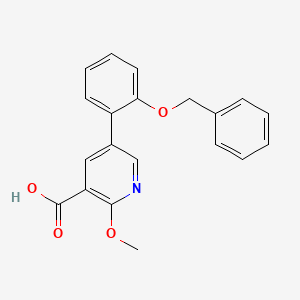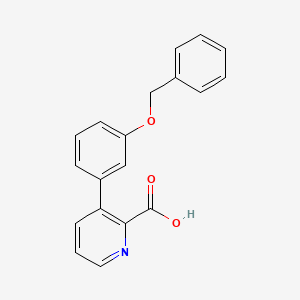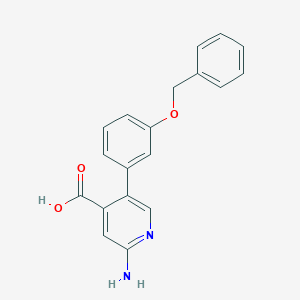
2-(3-Benzyloxyphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Benzyloxyphenyl)nicotinic acid (2-BPA) is a small organic molecule with a structure similar to nicotinic acid (also known as niacin) that has a wide range of applications in the scientific research community. 2-BPA is a versatile compound that can be used as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is a highly reactive compound that is used in the synthesis of other compounds, and has numerous applications in the fields of biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
2-BPA has a wide range of applications in the scientific research community. It is used in the synthesis of other compounds, including drugs, and is also used as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is used in the study of enzyme kinetics, protein-protein interactions, and metabolic pathways. It is also used in the study of cell signaling and gene expression.
Mecanismo De Acción
2-BPA is a small organic molecule that is capable of acting as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is known to interact with several enzymes, including cytochrome P450 and monoamine oxidase, and is known to be involved in the activation of several cell-signaling pathways.
Biochemical and Physiological Effects
2-BPA has several biochemical and physiological effects. It is known to affect the activity of several enzymes, including cytochrome P450 and monoamine oxidase, and is known to activate several cell-signaling pathways. It is also known to affect the expression of several genes, and has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BPA is a highly reactive compound that is relatively easy to synthesize and is widely available. It is also relatively inexpensive and can be used in a variety of biochemical and physiological experiments. However, it is important to note that 2-BPA is a highly reactive compound and should be handled with care in the laboratory.
Direcciones Futuras
In the future, 2-BPA could be used to study the effects of small molecules on gene expression and cell signaling pathways. It could also be used to study the effects of small molecules on enzyme kinetics, protein-protein interactions, and metabolic pathways. Additionally, 2-BPA could be used to develop new drugs and therapies for a variety of diseases and disorders. Finally, 2-BPA could be used to study the effects of small molecules on the immune system and to develop new treatments for autoimmune diseases.
Métodos De Síntesis
2-BPA is synthesized by the reaction of benzyl alcohol and 3-hydroxybenzoic acid. This reaction is typically performed in an aqueous solution of sodium hydroxide and is catalyzed by either sodium hydroxide or potassium hydroxide. The reaction is exothermic and yields 2-BPA as the primary product.
Propiedades
IUPAC Name |
2-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-10-5-11-20-18(17)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWOLYHSNAFJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688422 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258628-83-9 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




